An In-depth Technical Guide to H-His-Lys-OH: Chemical Structure and Properties
An In-depth Technical Guide to H-His-Lys-OH: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-His-Lys-OH, the dipeptide L-Histidyl-L-Lysine, is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids L-histidine and L-lysine, its unique structural features, including the imidazole ring of histidine and the primary amino group of the lysine side chain, confer a range of physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of H-His-Lys-OH, with a focus on data relevant to research and development.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of H-His-Lys-OH are summarized below. The peptide bond between the carboxyl group of histidine and the alpha-amino group of lysine results in a molecule with distinct ionizable groups that dictate its behavior in solution.
Chemical Structure
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IUPAC Name: (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid[1]
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Molecular Formula: C₁₂H₂₁N₅O₃[1]
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Molecular Weight: 283.33 g/mol [1]
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Sequence: His-Lys
Diagram: Chemical Structure of H-His-Lys-OH
Caption: 2D representation of the H-His-Lys-OH molecule.
Physicochemical Data
Quantitative physicochemical data for H-His-Lys-OH is crucial for its application in experimental settings. While specific experimental values for the dipeptide are not extensively reported, theoretical values and data for the constituent amino acids provide a basis for estimation.
| Property | Value | Source/Comment |
| Molecular Weight | 283.33 g/mol | [1] |
| pKa Values | α-COOH: ~2-3 Imidazole (His): ~6.0 α-NH₃⁺: ~9.0 ε-NH₃⁺ (Lys): ~10.5 | Estimated based on individual amino acid pKa values. The exact pKa values of the terminal groups are altered by peptide bond formation.[2] |
| Isoelectric Point (pI) | ~9.75 | Calculated as the average of the pKa values of the two amino groups (α-NH₃⁺ and ε-NH₃⁺), as these are the groups that flank the neutral zwitterionic form. |
| Solubility | Highly soluble in water. Solubility is pH-dependent. Insoluble in nonpolar organic solvents. | The presence of multiple ionizable groups confers high polarity.[3] |
Biological Activity and Signaling Pathways
Histidine-containing dipeptides are known to possess a range of biological activities, often related to their antioxidant and metal-chelating properties. While much of the research has focused on carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methylhistidine), the fundamental properties of the histidine residue suggest potential roles for H-His-Lys-OH.
Histidine-dipeptides can act as direct antioxidants by scavenging reactive oxygen species (ROS) and can also chelate transition metal ions, thereby inhibiting the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4] The imidazole ring of histidine is a key player in these activities.[4]
Furthermore, peptides containing both histidine and lysine have been investigated as carriers for nucleic acids in gene delivery applications. The lysine residues provide a positive charge to condense negatively charged nucleic acids, while the histidine residues can facilitate endosomal escape through the "proton sponge" effect.[5]
Diagram: Potential Biological Roles of H-His-Lys-OH
Caption: Overview of the potential biological functions of H-His-Lys-OH.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of H-His-Lys-OH
This protocol outlines a standard Fmoc-based solid-phase synthesis approach for preparing H-His-Lys-OH.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc group protects the ε-amino group of lysine.
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the α-amino group of lysine.
- Wash the resin thoroughly with DMF.
3. Coupling of Histidine:
- Dissolve Fmoc-His(Trt)-OH (with the imidazole group protected by a trityl group) and a coupling agent (e.g., HBTU) in DMF.
- Add an activating base such as N,N-diisopropylethylamine (DIPEA).
- Add the activated amino acid solution to the resin and agitate for 2 hours or until a negative Kaiser test indicates complete coupling.
- Wash the resin with DMF.
4. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminus of histidine.
5. Cleavage and Deprotection:
- Wash the peptide-resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt).
- Filter the resin and collect the filtrate.
6. Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Collect the precipitate by centrifugation and wash with cold ether.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: Solid-Phase Synthesis Workflow for H-His-Lys-OH
Caption: Step-by-step workflow for the synthesis of H-His-Lys-OH via SPPS.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis and purification of H-His-Lys-OH.
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Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 50% B over 30 minutes is a typical starting point. The gradient may need to be optimized.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 210-220 nm.
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Sample Preparation: Dissolve the peptide in Mobile Phase A.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would show characteristic signals for the α-protons of histidine and lysine, the side chain protons of both residues, including the imidazole protons of histidine and the methylene protons of the lysine side chain. The chemical shifts would be dependent on the pH and the protonation state of the ionizable groups.
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¹³C NMR: The spectrum would display signals for all 12 carbon atoms, with distinct chemical shifts for the carbonyl carbons, α-carbons, and the carbons of the side chains.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 284.17. Doubly charged ions [M+2H]²⁺ may also be observed at m/z 142.59, especially at lower pH values due to the presence of multiple basic sites.
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Tandem MS (MS/MS): Fragmentation of the parent ion would primarily occur at the peptide bond, leading to the formation of b- and y-type fragment ions, which can be used to confirm the amino acid sequence.
Conclusion
H-His-Lys-OH is a dipeptide with significant potential for research and development due to the combined properties of its constituent amino acids. While a comprehensive experimental dataset for this specific dipeptide is not yet fully established in the public domain, this guide provides a solid foundation of its chemical structure, predicted physicochemical properties, and potential biological activities. The provided experimental protocols for synthesis and analysis offer a starting point for researchers to produce and characterize H-His-Lys-OH for their specific applications. Further investigation into the precise pKa values, solubility, and detailed biological functions of this dipeptide will undoubtedly open up new avenues for its use in various scientific disciplines.
References
- 1. L-histidyl-L-lysine | C12H21N5O3 | CID 148224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
